molecular formula C13H24O2 B1617703 Methyl (E)-2-dodecenoate CAS No. 6208-91-9

Methyl (E)-2-dodecenoate

Cat. No.: B1617703
CAS No.: 6208-91-9
M. Wt: 212.33 g/mol
InChI Key: YWSDDOFJTUOVMX-VAWYXSNFSA-N
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Description

Methyl (E)-2-dodecenoate is an organic compound belonging to the ester family. It is characterized by its long carbon chain and the presence of a double bond in the E-configuration. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-2-dodecenoate can be synthesized through several methods. One common approach involves the esterification of (E)-2-dodecenoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions, ensuring high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-dodecenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids or other oxidized products.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under mild to moderate conditions, often requiring a base catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary or secondary alcohols.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Methyl (E)-2-dodecenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl (E)-2-dodecenoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and membrane integrity.

Comparison with Similar Compounds

Methyl (E)-2-dodecenoate can be compared with other similar esters, such as methyl (E)-2-decenoate and methyl (E)-2-octenoate. These compounds share similar structural features but differ in the length of their carbon chains. The uniqueness of this compound lies in its specific chain length and the position of the double bond, which can influence its reactivity and applications.

List of Similar Compounds

  • Methyl (E)-2-decenoate
  • Methyl (E)-2-octenoate
  • Methyl (E)-2-hexenoate

Properties

IUPAC Name

methyl (E)-dodec-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h11-12H,3-10H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDDOFJTUOVMX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020139
Record name Methyl (E)-2-dodecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

271.00 to 273.00 °C. @ 760.00 mm Hg
Record name Methyl (E)-2-dodecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6208-91-9
Record name Methyl (2E)-2-dodecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6208-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (E)-2-dodecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-2-dodecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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